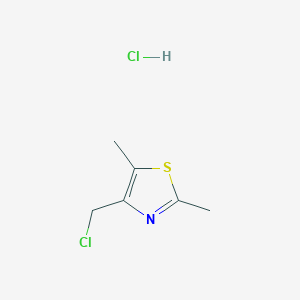

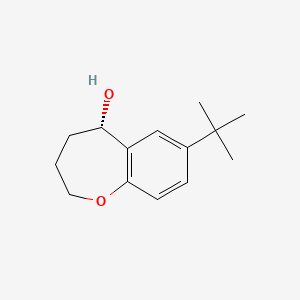

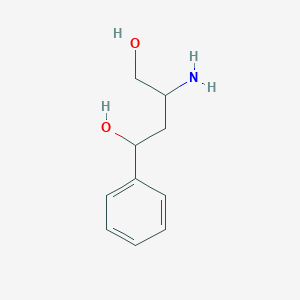

![molecular formula C18H20O4 B1376621 3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid CAS No. 1423024-52-5](/img/structure/B1376621.png)

3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic acids or esters, which are valuable building blocks in organic synthesis . For instance, 3-Benzyloxyphenylboronic acid is used in Suzuki–Miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation , a valuable transformation.Scientific Research Applications

Tubulin Polymerization Inhibition

This compound has been utilized in the design and synthesis of conjugates that exhibit inhibitory activity against tubulin polymerization. Such activity is crucial in the development of potential anticancer agents, as it can disrupt the mitotic process in cancer cells, leading to apoptosis . For instance, specific conjugates containing the benzyloxyphenyl moiety have shown significant cytotoxicity against breast, cervical, and prostate cancer cell lines without affecting normal cell lines .

EGFR-TK Targeting for Anticancer Therapy

Derivatives of this compound have been synthesized as part of new oxadiazole and pyrazoline derivatives, acting as anti-proliferative agents targeting EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase). These derivatives have shown potent anticancer activity against various human cancer cell lines, including HCT116, HepG-2, and MCF7, while being safe towards normal cells . The EGFR-TK is a critical target in cancer therapy due to its role in controlling cell proliferation and differentiation.

EGFR Kinase Inhibitory Activity

The benzyloxyphenyl group has been incorporated into novel series of bipyrazole derivatives, which were evaluated for their EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines such as MCF-7, A549, HCT-116, and SiHa . The inhibition of EGFR kinase is a promising approach in cancer treatment, as it can lead to the suppression of cancer cell growth and proliferation.

Synthesis of Substituted Benzoic Acids

In organic synthesis, the benzyloxyphenyl group can be used to prepare substituted benzoic acids through oxidative degradation of alkyl side-chains. This process is typically carried out using hot acidic permanganate solutions or catalyzed air-oxidations, which are essential in industrial-scale organic syntheses .

Molecular Docking Studies

The compound’s derivatives have been used in molecular docking studies to predict their binding modes at various active sites of proteins. This application is vital in drug design and discovery, as it helps in understanding the interaction between potential drug candidates and their target proteins .

Design of Pyrazole Hybrid Chalcone Conjugates

Pyrazole hybrid chalcone conjugates containing the benzyloxyphenyl group have been designed and synthesized for their potential as anticancer agents. These conjugates have been characterized and evaluated for their cytotoxicity and tubulin polymerization inhibitory activity, demonstrating their versatility in medicinal chemistry applications .

Antiproliferative Agents in Cancer Research

The compound’s framework has been incorporated into the design of antiproliferative agents, which are studied for their effectiveness against various cancer cell lines. These studies contribute to the ongoing research in finding new and effective treatments for cancer .

Free Radical Reactions in Organic Chemistry

The benzyloxyphenyl group is also significant in the study of free radical reactions, particularly at the benzylic position. Understanding these reactions is essential for the development of new synthetic methodologies in organic chemistry .

properties

IUPAC Name |

3-hydroxy-2,2-dimethyl-3-(4-phenylmethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-18(2,17(20)21)16(19)14-8-10-15(11-9-14)22-12-13-6-4-3-5-7-13/h3-11,16,19H,12H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTLDDCFPJNPJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

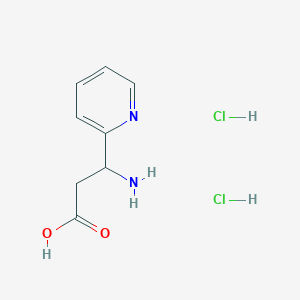

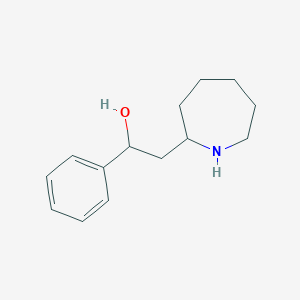

![3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1376539.png)

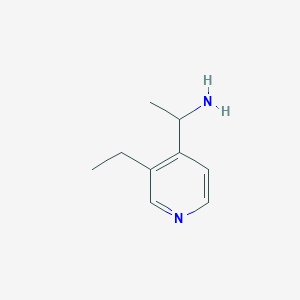

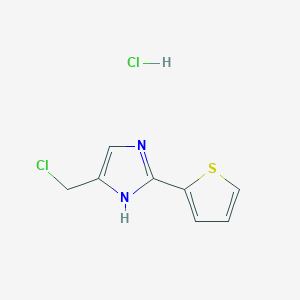

amine hydrochloride](/img/structure/B1376545.png)

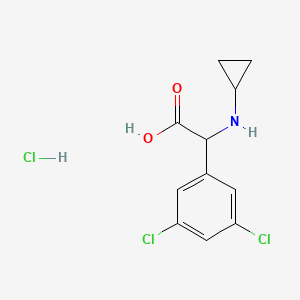

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)